molecular formula C25H46N6O8 B12566171 L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine CAS No. 203438-15-7

L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine

Cat. No.: B12566171
CAS No.: 203438-15-7
M. Wt: 558.7 g/mol
InChI Key: IXASZZMMADNQGN-BGZMIMFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine is a peptide compound composed of five amino acids: isoleucine, glutamine, serine, leucine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and valine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce serine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-glutaminyl-L-seryl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with different molecular targets and participate in various biological processes compared to other peptides.

Properties

CAS No.

203438-15-7

Molecular Formula

C25H46N6O8

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H46N6O8/c1-7-14(6)19(27)24(37)28-15(8-9-18(26)33)21(34)30-17(11-32)23(36)29-16(10-12(2)3)22(35)31-20(13(4)5)25(38)39/h12-17,19-20,32H,7-11,27H2,1-6H3,(H2,26,33)(H,28,37)(H,29,36)(H,30,34)(H,31,35)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1

InChI Key

IXASZZMMADNQGN-BGZMIMFDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.